molecular formula C11H12N2O B120419 2-(1-Methyl-1H-indol-3-yl)acetamide CAS No. 150114-41-3

2-(1-Methyl-1H-indol-3-yl)acetamide

Cat. No.: B120419
CAS No.: 150114-41-3
M. Wt: 188.23 g/mol
InChI Key: CIUCCWRSRUINHE-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-indol-3-yl)acetamide is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features an indole ring system substituted with a methyl group at the nitrogen atom and an acetamide group at the 3-position of the indole ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-indol-3-yl)acetamide typically involves the reaction of 1-methylindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: Formation of oxo derivatives such as this compound-3-one

    Reduction: Formation of 2-(1-Methyl-1H-indol-3-yl)ethylamine

    Substitution: Formation of halogenated or nitro-substituted indole derivatives

Scientific Research Applications

2-(1-Methyl-1H-indol-3-yl)acetamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide
  • N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-triazol-1-yl)acetamide
  • 5-Methoxy-2-methyl-3-indoleacetic acid

Uniqueness

2-(1-Methyl-1H-indol-3-yl)acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities. Its ability to inhibit tubulin polymerization and induce apoptosis makes it a promising candidate for anticancer research. Additionally, its versatile chemical reactivity allows for the synthesis of a wide range of derivatives with potential therapeutic applications.

Properties

IUPAC Name

2-(1-methylindol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13-7-8(6-11(12)14)9-4-2-3-5-10(9)13/h2-5,7H,6H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUCCWRSRUINHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571956
Record name 2-(1-Methyl-1H-indol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150114-41-3
Record name 2-(1-Methyl-1H-indol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of indole-3-acetonitrile (10.0 g, 64.0 mmol) in DMF (50 mL) was added dropwise to a suspension of sodium hydride (3.33 g, 83.3 mmol) in DMF (20 mL) at room temperature. The resultant mixture was stirred for 30 minutes and was cooled to 0°-5° C., and a solution of methyl iodide (13.63 g, 96.0 mmol) in DMF (30 mL) was added dropwise. The reaction was allowed to warm and stir at room temperature for 3 hrs. The reaction was worked up extractively using EtOAc (300 mL) and aqueous 0.5 N HCl (400 mL) and the organic layer dried (MgSO4) and solvent removed in vacuo to give 16.34 g (>100%) of crude alkylated product that was carried on without purification as follows. The oil was combined with tetrabutylammonium bromide (4.13 g, 12.8 mmol) in CH2Cl2 (100 mL) and was cooled in an ice bath before a 30% aqueous solution of hydrogen peroxide (33 mL) was added followed by an aqueous 20% weight solution of NaOH (26 mL). The reaction was allowed to warm to room temperature and stir for 21 hours before being worked up extractively with CH2Cl2 (650 mL), aqueous 1N HCl (500 mL) and water (500 mL). The organic layer was dried (MgSO4) and solvent removed in vacuo to give a thick slurry to which was added hexanes (100 mL). This mixture was filtered using 1:1 CH2Cl2 : hexanes (100 mL) as a rinse to give 8.45 g (70%) of the titled product after drying. NMR. MS (FD) m/z=188 (M+, 100%). Anal. calc'd for C11H12N2O C, 70.19; H, 6.43; N, 14.88. Found C, 70.02; H, 6.17; N, 14.99.
Quantity
4.13 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
650 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Quantity
10 g
Type
reactant
Reaction Step Seven
Quantity
3.33 g
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
reactant
Reaction Step Seven
Name
Quantity
20 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
13.63 g
Type
reactant
Reaction Step Nine
Name
Quantity
30 mL
Type
reactant
Reaction Step Nine
Name
Quantity
400 mL
Type
reactant
Reaction Step Ten
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
33 mL
Type
reactant
Reaction Step Eleven
Name
Quantity
26 mL
Type
reactant
Reaction Step Twelve
Name
Quantity
500 mL
Type
reactant
Reaction Step Thirteen
Yield
70%

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